molecular formula C12H17NO5S2 B5862478 4-[2,4-bis(methylsulfonyl)phenyl]morpholine

4-[2,4-bis(methylsulfonyl)phenyl]morpholine

Cat. No. B5862478
M. Wt: 319.4 g/mol
InChI Key: FGQSDWIMOUCLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,4-bis(methylsulfonyl)phenyl]morpholine, also known as BMSM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMSM belongs to the class of organic compounds known as sulfonylphenylmorpholines, which are characterized by the presence of a sulfonyl group and a phenyl ring attached to a morpholine ring. In

Mechanism of Action

The mechanism of action of 4-[2,4-bis(methylsulfonyl)phenyl]morpholine is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and β-secretase, the induction of apoptosis in cancer cells, and the modulation of ion channels. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2,4-bis(methylsulfonyl)phenyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are many potential future directions for the study of 4-[2,4-bis(methylsulfonyl)phenyl]morpholine, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in organic electronics and drug development. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for diseases such as cancer and Alzheimer's disease.
In conclusion, this compound is a versatile and promising compound that has been extensively studied for its potential applications in scientific research. Its unique properties and potential applications make it an exciting area of study for future research.

Synthesis Methods

The synthesis of 4-[2,4-bis(methylsulfonyl)phenyl]morpholine involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with methylsulfonyl chloride to yield this compound. This synthesis method has been optimized to produce this compound in high yields and purity.

Scientific Research Applications

4-[2,4-bis(methylsulfonyl)phenyl]morpholine has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a fluorescence probe for the detection of metal ions, and as a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential use in organic electronics due to its unique electronic properties.

properties

IUPAC Name

4-[2,4-bis(methylsulfonyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-19(14,15)10-3-4-11(12(9-10)20(2,16)17)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQSDWIMOUCLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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